4-(Quinoxalin-2-yl)phenyl phenylacetate
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Overview
Description
4-(2-Quinoxalinyl)phenyl 2-phenylacetate is a complex organic compound that features a quinoxaline moiety attached to a phenyl ring, which is further connected to a phenylacetate group. This compound is part of the quinoxaline family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-quinoxalinyl)phenyl 2-phenylacetate typically involves the formation of the quinoxaline ring followed by its attachment to the phenylacetate group. One common method includes the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . This is followed by esterification reactions to attach the phenylacetate group under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed .
Chemical Reactions Analysis
Types of Reactions
4-(2-Quinoxalinyl)phenyl 2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
4-(2-Quinoxalinyl)phenyl 2-phenylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of 4-(2-quinoxalinyl)phenyl 2-phenylacetate involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
Quinoline: Another nitrogen-containing heterocycle with diverse applications.
Phthalazine: Shares structural similarities and biological properties
Uniqueness
4-(2-Quinoxalinyl)phenyl 2-phenylacetate is unique due to its specific combination of the quinoxaline and phenylacetate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H16N2O2 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
(4-quinoxalin-2-ylphenyl) 2-phenylacetate |
InChI |
InChI=1S/C22H16N2O2/c25-22(14-16-6-2-1-3-7-16)26-18-12-10-17(11-13-18)21-15-23-19-8-4-5-9-20(19)24-21/h1-13,15H,14H2 |
InChI Key |
RTEHQELJELASKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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